

Chemical structure and properties of Galloflavin

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Compound of Interest

Compound Name: Galloflavin

Cat. No.: B1681426

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An In-depth Technical Guide to the Chemical Structure and Properties of **Galloflavin**

Introduction

Galloflavin is a synthetic small molecule derived from gallic acid, recognized primarily for its role as a potent inhibitor of lactate dehydrogenase (LDH).[1][2] Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).[1][2] By targeting both major isoforms of this enzyme, LDH-A and LDH-B, **Galloflavin** disrupts the metabolic activity of cancer cells, leading to a reduction in glycolysis, decreased ATP production, and subsequent induction of apoptosis and cell cycle arrest.[2] Its ability to hinder cancer cell proliferation has made it a subject of significant interest in oncological research, particularly for endometrial, breast, and liver cancers, as well as Burkitt lymphoma.[3][4] This document provides a comprehensive technical overview of **Galloflavin**, including its chemical properties, mechanism of action, and relevant experimental protocols for researchers in drug development and cell biology.

Chemical Structure and Properties

Galloflavin's core structure is a pyrano[3,2-c][1]benzopyran-2,6-dione substituted with four hydroxyl groups.

Chemical Identifiers

A summary of the key chemical identifiers for **Galloflavin** is presented in Table 1.

Identifier	Value	Citation
IUPAC Name	3,8,9,10-tetrahydroxy-pyrano[3,2-c][1]benzopyran-2,6-dione	
CAS Number	568-80-9	[5]
Molecular Formula	C ₁₂ H ₆ O ₈	[5]
Molecular Weight	278.17 g/mol	[5]
Canonical SMILES	O=C(OC(C=C1O)=C2OC1=O)C3=C2C(O)=C(O)C(O)=C3	[6]
InChI Key	VYKVZHXHVUVABA-UHFFFAOYSA-N	

Physicochemical Properties

The known physicochemical properties of **Galloflavin** are detailed in Table 2. It is typically supplied as a yellow to brown crystalline solid.

Property	Value	Citation
Appearance	Yellow to brown solid	[6]
Purity	≥98% (by HPLC)	
Solubility	DMSO: ≥ 5 mg/mL (17.97 mM) DMF: ~1.11 mg/mL (4.01 mM) In vivo formulations: Soluble in mixtures of DMSO, PEG300, Tween-80, and saline.	[5][6]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[6]
Spectroscopic Data	¹ H NMR, ¹³ C NMR, FT-IR, UV-Vis: Specific spectral data is not readily available in the public domain but is referenced in the full text of Manerba et al., 2012.	[1]

Biological Activity and Mechanism of Action

Galloflavin's primary biological function is the inhibition of human lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD⁺. [1] It is a potent inhibitor of both the muscle (LDH-A) and heart (LDH-B) isoforms. [1]

Enzyme Inhibition Kinetics

Galloflavin inhibits LDH activity in the micromolar range. The primary mechanism described is the binding to the free enzyme, rather than competing with the substrate (pyruvate) or cofactor (NADH). [1][2] However, some studies also report a competitive inhibition with respect to NADH. [3][4] This suggests a complex interaction that may be dependent on experimental conditions. The reported inhibitory constants (K_i) are summarized in Table 3.

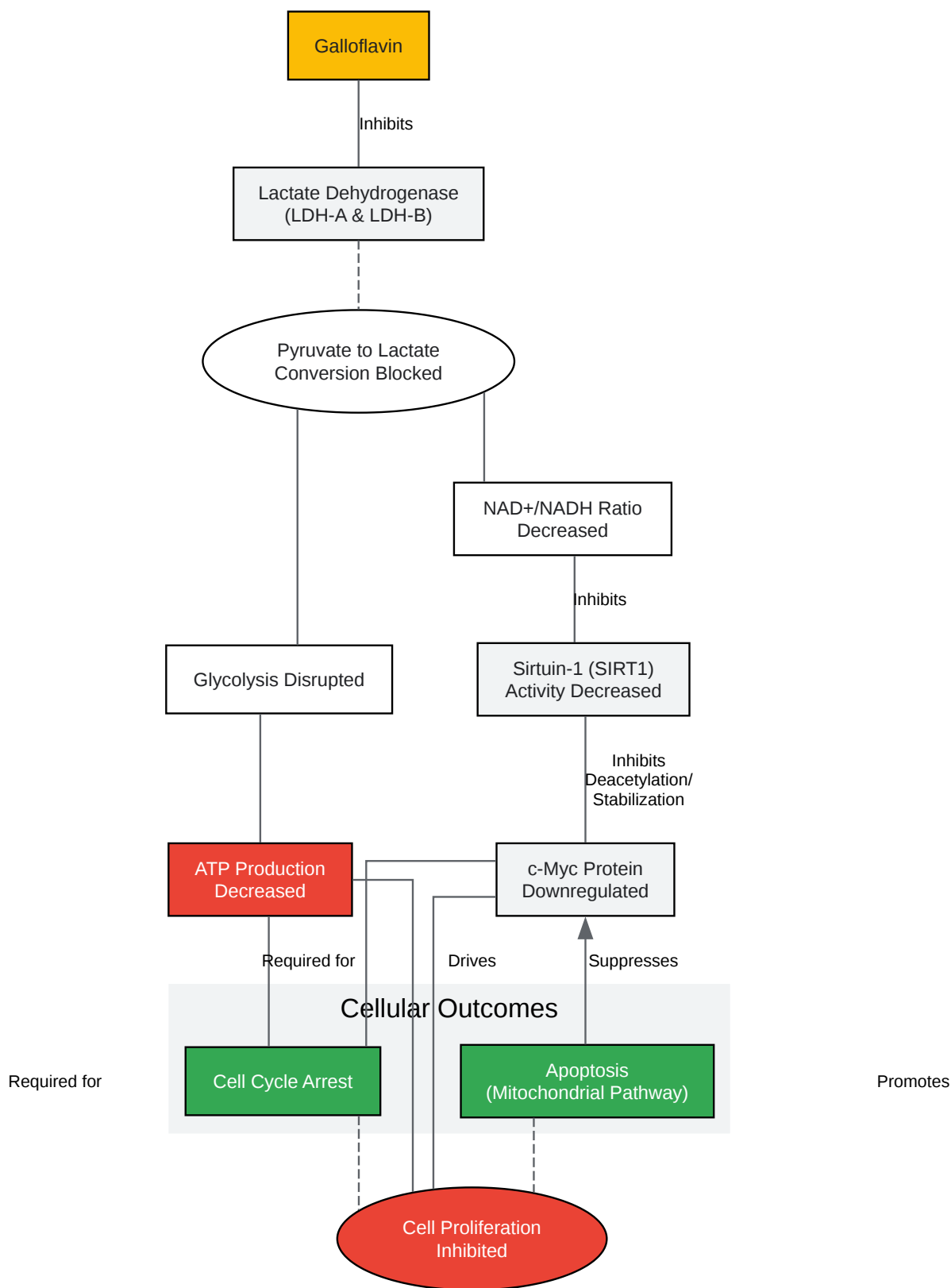
Parameter	Value	Citation
Ki (LDH-A vs. Pyruvate)	5.46 μ M	[1]
Ki (LDH-B vs. Pyruvate)	15.06 μ M	[1]

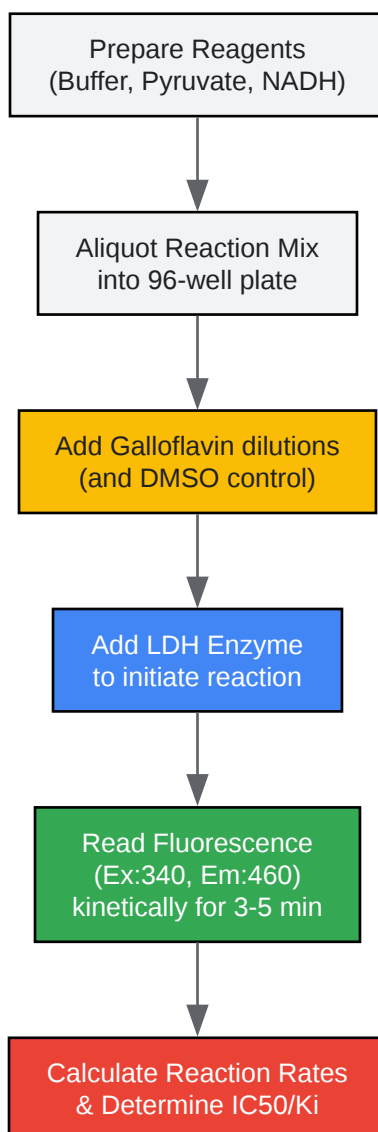
Cellular Signaling Pathways

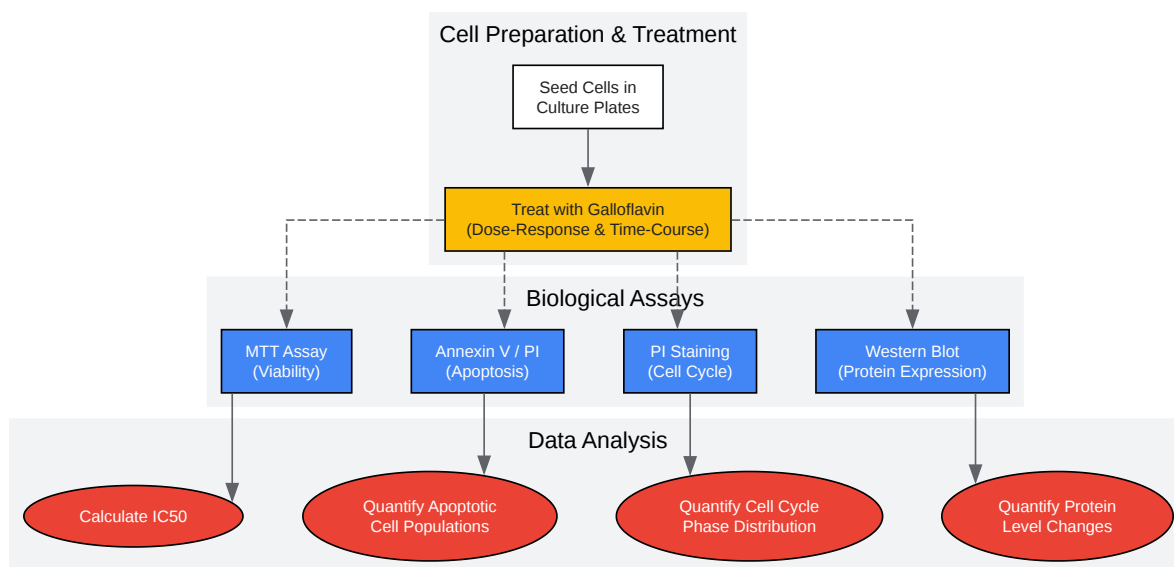
The inhibition of LDH by **Galloflavin** initiates a cascade of downstream cellular events, primarily disrupting cancer cell metabolism and survival signaling.

- **Inhibition of Glycolysis:** By blocking the conversion of pyruvate to lactate, **Galloflavin** causes a bottleneck in the glycolytic pathway. This leads to reduced lactate production and a decrease in the regeneration of NAD^+ , which is essential for maintaining a high glycolytic rate.[7]
- **Disruption of NAD^+ /NADH Balance:** The inhibition of LDH leads to a decrease in the cellular pool of NAD^+ . [7] This altered redox balance has significant consequences for NAD^+ -dependent enzymes.[7]
- **Inhibition of Sirtuin-1 (SIRT1):** The reduction in available NAD^+ leads to the inhibition of the NAD^+ -dependent deacetylase SIRT1.[7]
- **Downregulation of c-Myc:** SIRT1 is known to regulate the stability and activity of the oncoprotein c-Myc. Inhibition of SIRT1 by the **Galloflavin**-induced NAD^+ depletion results in a significant downregulation of c-Myc protein levels.[7] c-Myc is a critical transcription factor that drives the expression of many genes involved in proliferation and metabolism, including LDH-A itself.
- **Induction of Apoptosis:** The combination of metabolic stress (reduced ATP) and the downregulation of the pro-survival c-Myc protein triggers the mitochondrial pathway of apoptosis.[4] This is characterized by an increase in cleaved caspase-3 and altered expression of Bcl-2 family proteins.[4]
- **Cell Cycle Arrest and Stress Response:** **Galloflavin** has been shown to induce cell cycle arrest, with the specific phase (G1 or G2) being cell-type dependent.[4] It also promotes an oxidative stress condition in some cancer cells, contributing to its anti-proliferative effects.

The central signaling pathway initiated by **Galloflavin** is illustrated in the diagram below.







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